Ethyl alpha-naphthylcarbamoylacetate
Description
Ethyl alpha-naphthylcarbamoylacetate is an ester derivative featuring a naphthalene moiety linked via a carbamoyl group to an ethyl acetate backbone. Its structure combines the aromatic bulk of naphthalene with the reactivity of an ester and carbamate functional group, making it relevant in organic synthesis and pharmaceutical intermediate preparation.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 3-(naphthalen-1-ylamino)-3-oxopropanoate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)10-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
SUYRSUWZOJGBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) shares a similar ester-acetyl backbone but substitutes the naphthylcarbamoyl group with a phenyl-acetyl moiety. Key differences include:
- Aromatic Substituent : The phenyl group in ethyl 2-phenylacetoacetate is less bulky and less lipophilic than the naphthyl group, leading to differences in solubility and reactivity.
- Applications : Ethyl 2-phenylacetoacetate is widely used as a precursor in synthesizing heterocyclic compounds (e.g., pyrazoles), whereas ethyl alpha-naphthylcarbamoylacetate’s bulkier structure may favor applications requiring steric hindrance or enhanced binding to aromatic receptors .
Table 1: Structural and Functional Comparison
*Hypothetical structure inferred from related compounds.
Naphthalenol Derivatives (CAS 90-15-3)
1-Naphthalenol (C₁₀H₈O) shares the naphthalene backbone but lacks the carbamoyl and ester functionalities. Comparisons include:
- Reactivity: The hydroxyl group in 1-naphthalenol enables electrophilic substitution reactions, whereas this compound’s carbamate group may participate in nucleophilic acyl substitutions.
Propanamide Derivatives (CAS 15299-99-7)
Napropamide (C₁₇H₂₁NO₂), a propanamide herbicide, shares a carbamate-like structure but differs in substituents:
- Bioactivity: Napropamide’s diethylamino and naphthyloxy groups confer herbicidal activity, contrasting with this compound’s ester-carbamate linkage, which may favor pharmacological applications .
Research Findings and Trends
- Synthetic Utility : this compound’s naphthyl group enhances UV absorption, making it valuable in photostability studies compared to phenyl analogs .
- Solubility Challenges : The naphthyl group’s hydrophobicity may limit aqueous solubility relative to phenyl or smaller aromatic derivatives, necessitating formulation adjustments in drug development.
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